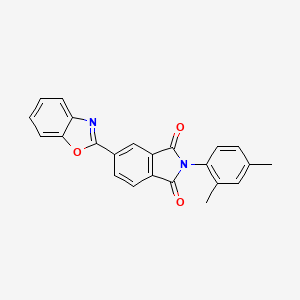
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. MPP has shown promise as a potential therapeutic agent for a range of conditions, including pain, inflammation, and anxiety.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide is primarily through its inhibition of FAAH. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors in the body. The activation of these receptors has been linked to a range of physiological effects, including pain relief, reduced inflammation, and reduced anxiety.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include analgesic effects in models of acute and chronic pain, anti-inflammatory effects in models of inflammation, and anxiolytic effects in models of anxiety. 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows for precise control over the levels of endocannabinoids in the body and enables researchers to study the effects of these compounds in a controlled manner. However, one limitation of using 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide and its potential therapeutic applications. One area of interest is the development of more potent and selective FAAH inhibitors, which may have improved efficacy and reduced side effects compared to existing compounds. Another area of interest is the investigation of the potential neuroprotective effects of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide and other FAAH inhibitors, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential use of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide in combination with other drugs or therapies is an area of ongoing research, with the aim of improving the efficacy and safety of existing treatments.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with phenylacetic acid to form the corresponding chalcone. This is then reacted with pyridine-4-carboxaldehyde in the presence of a base to form the final product, 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide. The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been optimized to improve yield and purity, and several variations of the reaction conditions have been reported in the literature.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In particular, it has been shown to be a potent inhibitor of FAAH, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This, in turn, has been linked to a range of physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-20-9-7-19(8-10-20)21(18-5-3-2-4-6-18)15-22(25)24-16-17-11-13-23-14-12-17/h2-14,21H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDZAKWRBCCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6082618.png)
![{4-oxo-2-[(2,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6082627.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone](/img/structure/B6082633.png)

![3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B6082652.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082656.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B6082670.png)
![N-(4-bromophenyl)-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6082680.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082687.png)
![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)
![methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6082694.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6082717.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)